1-Fmoc-azetidine-3-carboxylic acid
CAS No.: 193693-64-0
Cat. No.: VC21548884
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 193693-64-0 |
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Molecular Formula | C19H17NO4 |
Molecular Weight | 323.3 g/mol |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid |
Standard InChI | InChI=1S/C19H17NO4/c21-18(22)12-9-20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,22) |
Standard InChI Key | QDEJCUHGSHSYQH-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES | C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
1-Fmoc-azetidine-3-carboxylic acid is identified by the CAS number 193693-64-0. Its molecular formula is C19H17NO4, with a molecular weight of 323.34 g/mol . The IUPAC name for this compound is 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid.
Structural Characteristics
The structure of 1-Fmoc-azetidine-3-carboxylic acid is characterized by the presence of:
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A four-membered azetidine ring
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A carboxylic acid group at position 3 of the azetidine ring
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A fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom
This combination of structural features provides the compound with specific chemical reactivity and makes it valuable in various synthetic applications. The Fmoc group serves as a protecting group for the nitrogen atom, which can be selectively removed under basic conditions.
Nomenclature and Synonyms
The compound is known by various synonyms in scientific literature and commercial catalogs, including:
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FMOC-AZE(3)-OH
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FMOC-AZETIDINE-3-CARBOXYLIC ACID
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N-FMOC-3-AZETIDINE CARBOXYLIC ACID
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1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL) AZETIDINE-3-CARBOXYLIC ACID
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N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-azetidine-3-carboxylic acid
Physical and Chemical Properties
1-Fmoc-azetidine-3-carboxylic acid possesses distinct physical and chemical properties that influence its handling, storage, and applications in organic synthesis. The following table summarizes the key physical and chemical properties of this compound:
The compound's relatively high melting and boiling points indicate its stability at room temperature. The moderate LogP value (2.71) suggests a balance between hydrophilic and hydrophobic properties, which may influence its solubility in various solvents .
Synthesis Methods
General Synthesis Approaches
The synthesis of 1-Fmoc-azetidine-3-carboxylic acid typically involves protecting the azetidine ring with the Fmoc group. This is commonly achieved by reacting azetidine-3-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The resulting product is purified using techniques like recrystallization or column chromatography.
Gram-Scale Synthesis
Recent advancements have focused on developing efficient gram-scale synthesis methods for azetidine derivatives. One approach involves the synthesis of protected 3-haloazetidines as key intermediates. For example, azetidine-3-carboxylic acid can be synthesized from iodoazetidine derivatives through a sequence involving cyanation followed by hydrolysis .
The sequence typically involves:
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Treatment of the protected 3-iodoazetidine with NaCN in DMSO to give cyanoazetidine
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Basic hydrolysis of the cyano group to afford the carboxylic acid
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Protecting group exchange to introduce the Fmoc group if needed
Applications
Peptide Synthesis
1-Fmoc-azetidine-3-carboxylic acid is widely used in peptide synthesis due to its stability and the ease of deprotection of the Fmoc group under mild conditions. The incorporation of the azetidine ring into peptides can introduce conformational constraints that may enhance binding affinity and selectivity for specific biological targets.
The compound serves as a building block for introducing unnatural amino acid structures into peptides, which can lead to improved pharmacological properties such as increased stability against enzymatic degradation and enhanced bioavailability .
Medicinal Chemistry Applications
In medicinal chemistry, 1-Fmoc-azetidine-3-carboxylic acid and its derivatives play important roles in drug development:
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The azetidine ring has been incorporated into sphingosine-1-phosphate receptor (S1P) agonists as potential treatments for multiple sclerosis .
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Derivatives have shown potential anticancer activity, with methyl ester modifications enhancing bioavailability and efficacy in cellular environments.
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Some azetidine derivatives have exhibited antimicrobial properties, potentially through disruption of bacterial membranes or inhibition of essential bacterial enzymes.
Role as ADC Linker
Research Findings and Recent Developments
Structural Modifications
Recent research has focused on developing various derivatives of azetidine-3-carboxylic acid with enhanced properties:
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Trifluoromethylthiolated derivatives: The synthesis of 1-(tert-butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid has been reported, expanding the chemical space of azetidine derivatives with potentially useful properties for drug development .
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3-Haloazetidines: Methods for the synthesis of protected 3-haloazetidines have been improved, allowing for the halide and protecting group to be "mixed-and-matched" as needed. This flexibility in synthesis enables the creation of diverse azetidine libraries for medicinal chemistry applications .
Biological Activity Studies
Interaction studies involving 1-Fmoc-azetidine-3-carboxylic acid and its derivatives have examined:
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Binding Affinity: Studies on the affinity of azetidine derivatives for specific receptors and enzymes have provided insights into their potential therapeutic applications .
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Metabolic Stability: Research on the metabolic stability of compounds containing the azetidine ring has contributed to understanding their pharmacokinetic properties .
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